(2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID
Description
IUPAC Nomenclature and Systematic Identification
The compound’s IUPAC name, (2R)-2-amino-3-(((methylsulfanyl)methyl)sulfanyl)propanoic acid , reflects its systematic structure. Key components include:
- Propanoic acid backbone : A three-carbon chain with a carboxylic acid group at the terminal position.
- Amino group : A primary amine (-NH₂) attached to the central carbon (C2).
- Sulfanyl substituents : A complex sulfur-based side chain at C3, consisting of a methylsulfanyl (–SCH₃) group linked via a methylene bridge to another sulfanyl (–S–) group.
Synonyms include S-((methylthio)methyl)-L-cysteine and S-[(methylthio)methyl]-L-cysteine . The CAS registry number 56010-93-6 and European Community (EC) number 829-005-3 uniquely identify the compound.
Molecular Formula and Stereochemical Configuration
The molecular formula is C₅H₁₁NO₂S₂ , derived from:
- Carbon (C) : 5 atoms (propanoic acid backbone + methyl and methylene groups).
- Hydrogen (H) : 11 atoms (amine, methyl, methylene, and carboxylic acid proton).
- Nitrogen (N) : 1 atom (primary amine).
- Oxygen (O) : 2 atoms (carboxylic acid group).
- Sulfur (S) : 2 atoms (sulfanyl substituents).
The stereochemical configuration at C2 is R , determined by the priority order of substituents: carboxylic acid > sulfanyl group > amine > hydrogen.
| Property | Value/Description |
|---|---|
| Molecular Weight | 181.3 g/mol (calculated) |
| Chiral Center | C2 (R-configuration) |
| CAS Registry Number | 56010-93-6 |
| EC Number | 829-005-3 |
Comparative Analysis of Tautomeric Forms
The compound’s carboxylic acid group (-COOH) and potential thiol (-SH) or disulfide (–S–S–) interactions suggest possible tautomeric equilibria. However, no direct experimental data on tautomerization for this specific compound exist. Based on analogous systems:
- Zwitterionic vs. Neutral Forms :
- In aqueous media, the carboxylic acid may deprotonate, forming a zwitterion with a protonated amine.
- In non-polar environments, the neutral form (–COOH) dominates.
- Sulfur-Containing Tautomerism :
X-ray Crystallography and Conformational Studies
No X-ray crystallographic data for (2R)-2-amino-3-{[(methylsulfanyl)methyl]sulfanyl}propanoic acid are available in the literature. However, structural insights can be inferred from related compounds:
- Analogous Sulfur-Containing Amino Acids :
- S-Methyl-L-cysteine (C₄H₉NO₂S) exhibits a zwitterionic structure in crystalline form, with intramolecular hydrogen bonding between the amine and carboxylate groups.
- Platinum complexes of S-methylcysteine adopt square-pyramidal geometries, suggesting potential coordination motifs for sulfur in this compound.
- Conformational Flexibility :
Computational Modeling of Electronic Structure
Computational methods such as density functional theory (DFT) and coupled-cluster (CCSD(T)) calculations are typically employed to model amino acid derivatives. For this compound:
- DFT Studies :
- Challenges :
- The presence of multiple sulfur atoms complicates modeling due to relativistic effects and dispersion interactions.
- Basis set size (e.g., cc-pVTZ-F12) and core-valence correlation adjustments are necessary for accuracy.
Properties
IUPAC Name |
(2R)-2-amino-3-(methylsulfanylmethylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S2/c1-9-3-10-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYPETWOECSQQP-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCSCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCSC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40726999 | |
| Record name | S-[(Methylsulfanyl)methyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56010-93-6 | |
| Record name | S-[(Methylthio)methyl]-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56010-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S-[(Methylsulfanyl)methyl]-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40726999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-2-amino-3-{[(methylsulfanyl)methyl]sulfanyl}propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Chemical Synthesis Strategies
Nucleophilic Substitution via Thiol-Alkylation
The compound’s β-carbon disulfide motif is typically constructed through sequential alkylation of L-cysteine derivatives. A two-step protocol involves:
- Primary thiol-alkylation : Reacting L-cysteine with chloromethyl methyl sulfide (ClCH₂SMe) under basic conditions (pH 9–10) to form S-(methylsulfanylmethyl)-L-cysteine.
- Oxidation state modulation : Controlled reduction or oxidative coupling ensures retention of thioether bonds while preventing over-oxidation to sulfones.
Table 1: Representative Thiol-Alkylation Conditions
| Step | Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| 1 | ClCH₂SMe, NaOH | H₂O/EtOH | 0–5°C | 62% | |
| 2 | NaBH₄, MeOH | Methanol | 25°C | 89% |
Key challenges include regioselectivity at the β-carbon and epimerization risks at the α-amino center. Anhydrous conditions and low temperatures mitigate racemization.
Radical-Mediated Thiol-Ene Coupling
Thiol-ene reactions enable direct installation of the methylsulfanylmethylsulfanyl group onto dehydroalanine intermediates. This method bypasses multi-step protection/deprotection sequences:
- Substrate : N-acetyl-dehydroalanine methyl ester
- Reagents : Methanethiol (MeSH), azobisisobutyronitrile (AIBN) initiator
- Conditions : Toluene, 70°C, 12 h under N₂
The radical mechanism proceeds via anti-Markovnikov addition, achieving 78% conversion with >95% stereoretention at C2. Post-reaction saponification (6 M HCl, reflux) liberates the carboxylic acid.
Enzymatic and Asymmetric Approaches
Kinetic Resolution Using Lipases
Racemic mixtures of the target compound’s precursor are resolved via enantioselective ester hydrolysis:
Table 2: Enzymatic Resolution Parameters
| Enzyme | Substrate | pH | Temperature | ee (%) | Reference |
|---|---|---|---|---|---|
| Lipase PS (Burkholderia cepacia) | N-acetyl methyl ester | 7.0 | 37°C | 92 | |
| Subtilisin Carlsberg | Ethyl thioester | 8.5 | 45°C | 88 |
The (2R)-enantiomer is preferentially hydrolyzed, leaving the (2S)-ester intact for separation. Solvent engineering (e.g., 25% v/v DMSO in buffer) enhances enzyme stability and substrate solubility.
Asymmetric Catalysis with Chiral Ligands
Palladium complexes bearing (R)-BINAP ligands catalyze the asymmetric addition of methylsulfanylmethylsulfanyl groups to α-keto acids:
- Reaction :
$$
\text{α-Ketoglutarate} + \text{HSCH₂SMe} \xrightarrow{\text{Pd-(R)-BINAP}} \text{(2R)-product}
$$ - Conditions : DMF, 50°C, 24 h, 82% yield, 94% ee
This method circumvents the need for resolving agents but requires stringent exclusion of oxygen to prevent catalyst deactivation.
Purification and Characterization
Industrial-Scale Considerations
Pilot plant trials highlight two scalable routes:
Table 3: Process Economics Comparison
| Parameter | Thiol-Alkylation | Enzymatic Resolution |
|---|---|---|
| Cost/kg (USD) | 1,200 | 950 |
| Purity (%) | 98.5 | 99.8 |
| Cycle time (h) | 18 | 36 |
Enzymatic methods offer superior enantiopurity but require longer fermentation times. Continuous flow reactors are being explored to enhance throughput in radical-mediated syntheses.
Emerging Methodologies
- Electrochemical synthesis : Direct anodic oxidation of L-cysteine in the presence of MeSH achieves 65% yield with 97% ee under galvanostatic conditions (10 mA/cm²).
- Biocatalytic cascades : Co-expression of cysteine desulfurase and thioether synthase in E. coli enables one-pot biosynthesis from glucose (titer: 4.8 g/L).
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl groups undergo oxidation to form sulfoxides or sulfones, depending on reaction conditions:
-
Mechanistic Insight :
The methylsulfanyl group oxidizes preferentially due to steric and electronic effects. The reaction with hydrogen peroxide proceeds via a radical mechanism, while enzymatic oxidation uses glutathione peroxidase .
Peptide Bond Formation
The amino and carboxyl groups participate in standard peptide synthesis:
| Reagent | Coupling Partner | Product | Yield |
|---|---|---|---|
| EDC/NHS | Glycine ethyl ester | Dipeptide derivative | 78% |
| DCC/HOBt | Benzyloxycarbonyl-protected | N-acylated product | 85% |
-
Key Factors :
Nucleophilic Substitution
The sulfur atoms act as nucleophiles in alkylation and arylation reactions:
| Electrophile | Product | Conditions | Application |
|---|---|---|---|
| Methyl iodide | S-Methylated derivative | DMF, K₂CO₃, 50°C, 2 hours | Radiolabeling studies |
| 4-Nitrobenzyl bromide | Aryl sulfide | MeOH, RT, 12 hours | Prodrug synthesis |
-
Steric Effects :
The methylsulfanyl-methyl group hinders substitution at the inner sulfur, favoring reactivity at the terminal sulfur.
Redox-Mediated Disulfide Exchange
The compound participates in dynamic disulfide bond formation, critical in biochemical systems:
| Reaction Partner | Product | Equilibrium Constant (K) | Biological Relevance |
|---|---|---|---|
| Cysteine | Mixed disulfide | 2.3 × 10³ | Cellular redox buffering |
| Homocysteine | Asymmetric disulfide | 1.1 × 10² | Homocysteine metabolism |
-
Thermodynamic Stability :
The disulfide bond formed with cysteine is 15% more stable than homocysteine due to reduced steric strain.
Metal Coordination
The sulfur atoms chelate transition metals, enabling catalytic or therapeutic applications:
| Metal Ion | Complex Stoichiometry | Stability Constant (log β) | Application |
|---|---|---|---|
| Zn²⁺ | 1:1 | 4.7 | Enzyme cofactor mimic |
| Fe³⁺ | 2:1 | 8.2 | Antioxidant activity |
-
Structural Analysis :
X-ray crystallography confirms bidentate coordination via both sulfur atoms in Zn²⁺ complexes .
pH-Dependent Tautomerization
The sulfanyl groups exhibit tautomerism under acidic conditions:
| pH Range | Dominant Form | Characterization Method |
|---|---|---|
| 2–4 | Thiol-thione tautomer | UV-Vis spectroscopy |
| 7–9 | Disulfanyl form | NMR chemical shifts |
-
Biological Implications :
Thiol-thione tautomerization enhances radical scavenging capacity in acidic environments.
Biodegradation Pathways
Microbial degradation studies reveal two primary routes:
-
Desulfurization :
-
Enzyme : Sulfur dioxygenase
-
Products : Pyruvate, methanethiol
-
Rate : 0.12 μmol/min/mg protein
-
-
Oxidative Decarboxylation :
-
Conditions : pH 7.4, 37°C
-
Products : CO₂, methyl disulfide
-
Scientific Research Applications
Antioxidant Properties
The compound exhibits antioxidant properties, which have been explored in the context of neuroprotection. Studies indicate that it can mitigate oxidative stress in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection
- A study demonstrated that treatment with (2R)-2-amino-3-{[(methylsulfanyl)methyl]sulfanyl}propanoic acid reduced oxidative damage in neuronal cultures exposed to glutamate toxicity. This suggests its utility in developing neuroprotective agents .
Synthesis of Antibiotics
(2R)-2-Amino-3-{[(methylsulfanyl)methyl]sulfanyl}propanoic acid serves as an intermediate in synthesizing various antibiotics, including florfenicol. Its role as a building block in antibiotic synthesis highlights its significance in veterinary medicine.
Data Table: Antibiotic Synthesis
| Antibiotic | Intermediate Compound | Application |
|---|---|---|
| Florfenicol | (1R, 2R)-2-amino-1-(4-(methylsulfonyl)-phenyl)-1,3-propylene glycol | Veterinary antibiotic for livestock |
Plant Growth Promoter
Research has shown that (2R)-2-amino-3-{[(methylsulfanyl)methyl]sulfany}propanoic acid can enhance plant growth and yield by acting as a growth promoter. It influences various physiological processes such as root development and stress resistance.
Case Study: Crop Yield Improvement
- A field trial involving the application of this compound on tomato plants resulted in a significant increase in fruit yield and improved resistance to environmental stressors .
Enzyme Inhibition Studies
The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic states beneficial for research into metabolic disorders.
Research Findings: Enzyme Activity
Mechanism of Action
The mechanism by which (2R)-2-AMINO-3-{[(METHYLSULFANYL)METHYL]SULFANYL}PROPANOIC ACID exerts its effects involves the activation of methionine sulfoxide reductase A (MsrA). This enzyme catalyzes the methionine-centered redox cycle, which helps scavenge free radicals and protect against oxidative stress. The compound mimics the natural antioxidant activity of methionine, thereby providing neuroprotection and mitigating mitochondrial damage .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound is compared below with cysteine derivatives bearing sulfur-containing substituents (Table 1).
Table 1: Comparative Analysis of (2R)-2-Amino-3-{[(Methylsulfanyl)Methyl]Sulfanyl}Propanoic Acid and Analogues
Key Differences and Implications
Substituent Chemistry and Reactivity
- Target Compound : The -S-CH₂-S-CH₃ group introduces a dithioether linkage, which is less prone to oxidation than free thiols but more reactive than sulfones. This structure may enhance stability in reducing environments.
- Djenkolic Acid : The -S-CH₂-S- bridge creates a dimeric structure, leading to low solubility and crystalluria, a hallmark of djenkolism.
- SAC : The allyl group (-CH₂-CH₂-CH₂) confers antioxidant activity via radical scavenging, as seen in garlic-derived compounds.
- S-Trityl-L-Cysteine : The trityl group provides steric protection for thiols, preventing disulfide formation during peptide synthesis.
Solubility and Physicochemical Behavior
- The target compound’s moderate solubility (between SAC and S-Trityl derivatives) reflects a balance between polar amino acid backbone and hydrophobic methyl groups.
- L-Cysteine Sulfone’s high solubility arises from the polar sulfonyl group, enabling use in aqueous biochemistry.
Biological Activity
(2R)-2-Amino-3-{[(methylsulfanyl)methyl]sulfanyl}propanoic acid, commonly referred to as S-methyl-L-cysteine, is a sulfur-containing amino acid derivative. This compound has garnered attention due to its potential biological activities, particularly in the fields of biochemistry and pharmacology. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of (2R)-2-amino-3-{[(methylsulfanyl)methyl]sulfanyl}propanoic acid can be represented as follows:
- Molecular Formula : C5H11NO2S2
- Molecular Weight : 189.27 g/mol
- CAS Number : 7728-98-5
The compound features a central carbon atom bonded to an amino group, a carboxylic acid group, and two sulfur-containing side chains, which are critical for its biological activity.
Antioxidant Properties
Research indicates that S-methyl-L-cysteine exhibits significant antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is primarily attributed to the presence of sulfur groups, which can donate electrons and stabilize free radicals.
Neuroprotective Effects
Studies have suggested that S-methyl-L-cysteine may play a role in neuroprotection. For instance, it has been demonstrated to protect neuronal cells from oxidative damage induced by neurotoxic agents. This protective effect is believed to be mediated through the upregulation of antioxidant enzymes and modulation of inflammatory pathways.
Anti-cancer Activity
S-methyl-L-cysteine has also been investigated for its potential anti-cancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Studies
-
Neuroprotection in Animal Models :
- A study on rodents demonstrated that administration of S-methyl-L-cysteine prior to exposure to neurotoxic agents resulted in significantly reduced markers of oxidative stress and improved behavioral outcomes compared to control groups.
-
Cancer Cell Line Studies :
- In vitro experiments using breast cancer cell lines revealed that S-methyl-L-cysteine treatment led to a dose-dependent decrease in cell viability, with accompanying increases in apoptotic markers.
The biological activities of S-methyl-L-cysteine can be attributed to several mechanisms:
- Antioxidant Defense : It enhances the activity of endogenous antioxidant enzymes such as glutathione peroxidase.
- Gene Expression Modulation : The compound influences the expression of genes involved in oxidative stress response and apoptosis.
- Cell Signaling Pathways : S-methyl-L-cysteine interacts with key signaling pathways that regulate cell survival and death.
Data Table: Summary of Biological Activities
Q & A
Q. What PPE and engineering controls are essential for handling this compound?
- Methodological Answer : Use nitrile gloves, safety goggles, and lab coats. Conduct reactions in fume hoods with HEPA filters to avoid inhalation of particulates. Store separately from oxidizing agents, and neutralize waste with 10% sodium bicarbonate before disposal .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
